molecular formula C9H6N4 B8754678 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE

2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE

Cat. No. B8754678
M. Wt: 170.17 g/mol
InChI Key: HETMGRVRXBYCOT-UHFFFAOYSA-N
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Patent
US06610701B2

Procedure details

2-(1,2,4-Triazol-4-yl)cyanobenzene (0.3 g; 1.76 mmol) was combined with 30% by weight of palladium on carbon, 10% catalyst (100 mg) in ethanol (75 ml) and placed on a PARR Hydrogenation apparatus under a hydrogen atmosphere at 55 psi. for 48 hours. The mixture was filtered through celite and concentrated to give 2-(1,2,4-triazol-4-yl)benzylamine; 1H NMR (CD3OD) δ8.77 (s, 2H), 7.69-7.59 (m, 4H), 3.61 (s, 2H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
catalyst
Quantity
100 mg
Type
catalyst
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]=[CH:3][N:4]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:12]#[N:13])[CH:5]=1>[Pd].C(O)C>[N:1]1[N:2]=[CH:3][N:4]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:12][NH2:13])[CH:5]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
N=1N=CN(C1)C1=C(C=CC=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
catalyst
Quantity
100 mg
Type
catalyst
Smiles
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N=1N=CN(C1)C1=C(CN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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